Arnicolide D

Descripción general

Descripción

Arnicolide D is a potent sesquiterpene lactone derived from the herb Centipeda minima. This compound has garnered significant attention due to its promising anticancer properties. It has demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Aplicaciones Científicas De Investigación

Arnicolide D has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: Research focuses on its biological activities, including its role in modulating cell cycle and survival mechanisms.

Medicine: This compound is being investigated for its potential as an anticancer agent, particularly against nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma

Mecanismo De Acción

Arnicolide D is a potent sesquiterpene lactone isolated from Centipeda minima, a medicinal herb used in various parts of Asia . It has emerged as a promising anticancer candidate, demonstrating significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Target of Action

This compound’s primary targets include key signaling pathways such as PI3K/AKT/mTOR and STAT3 . These pathways play crucial roles in cell survival mechanisms, and their dysregulation is often associated with cancer .

Mode of Action

This compound modulates the cell cycle, activates the caspase signaling pathway, and inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways . It downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulates cleaved PARP, cleaved caspase 9, and Bax .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces cell cycle arrest at G2/M phase, leading to a halt in cell division . It also triggers apoptosis, a form of programmed cell death, by activating the caspase signaling pathway . Furthermore, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

This suggests that this compound can be absorbed and distributed in the body to exert its anticancer effects. Rigorous pharmacokinetic and toxicological studies are needed to establish safe dosing parameters for future clinical trials .

Result of Action

This compound’s action results in significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has shown cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress can trigger various cell death mechanisms beyond apoptosis, providing promise in cancer treatment . This compound induces ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, and this process is reactive oxygen species (ROS)-dependent .

Análisis Bioquímico

Biochemical Properties

Arnicolide D plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several key enzymes, proteins, and other biomolecules. Notably, this compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are critical for cell survival and proliferation . Additionally, this compound modulates the activity of caspases, which are enzymes involved in the execution phase of cell apoptosis . The compound also downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . The compound also influences cell signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, leading to reduced cell viability and increased apoptosis . Furthermore, this compound induces endoplasmic reticulum stress-mediated oncosis in hepatocellular carcinoma cells, a process that is reactive oxygen species-dependent . This compound also affects gene expression by modulating the levels of cell cycle regulatory proteins such as p53 and p21 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activation of the PI3K/AKT/mTOR and STAT3 signaling pathways . This inhibition leads to the downregulation of proteins involved in cell survival and proliferation, such as cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3 . Additionally, this compound activates the caspase signaling pathway, leading to the cleavage of PARP and caspase 9, and the upregulation of Bax, a pro-apoptotic protein . The compound also induces endoplasmic reticulum stress, activating the PERK-eIF2α-ATF4-CHOP pathway, which plays a pivotal role in this compound-induced oncosis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings vary over time. Studies have shown that the compound’s inhibition of cancer cell viability is both time- and concentration-dependent . This compound’s stability and degradation over time have been investigated, revealing that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation over extended periods . Long-term effects of this compound on cellular function include sustained inhibition of key signaling pathways and prolonged induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preclinical studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines . At higher doses, the compound has shown increased efficacy in inhibiting tumor growth and inducing apoptosis . It is essential to establish safe dosing parameters to avoid potential toxic or adverse effects at high doses . Rigorous pharmacokinetic and toxicological studies are necessary to determine the optimal dosage for future clinical trials .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial for cell survival and proliferation . Additionally, this compound modulates the caspase signaling pathway, leading to apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. This compound is transported into cells and interacts with various transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments are essential for its anticancer activity . Studies have shown that this compound can effectively reach and accumulate in cancer cells, leading to targeted inhibition of key signaling pathways and induction of apoptosis .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to localize within the endoplasmic reticulum, where it induces stress and activates the PERK-eIF2α-ATF4-CHOP pathway . This localization is crucial for this compound’s ability to induce oncosis in hepatocellular carcinoma cells . Additionally, this compound’s interactions with other cellular compartments, such as the mitochondria, contribute to its pro-apoptotic effects . The compound’s targeting signals and post-translational modifications that direct it to specific compartments are still being investigated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arnicolide D typically involves the extraction from Centipeda minima. The process includes:

Extraction: The herb is dried and subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: This compound is isolated from the purified extract through further chromatographic separation

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions

Arnicolide D undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, particularly at the lactone ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparación Con Compuestos Similares

Arnicolide D is compared with other sesquiterpene lactones such as Arnicolide C:

Arnicolide C: Similar to this compound, it is also derived from Centipeda minima and exhibits anticancer properties.

Costunolide: While it shares similar mechanisms of action, this compound’s unique structure provides distinct biological activities.

Propiedades

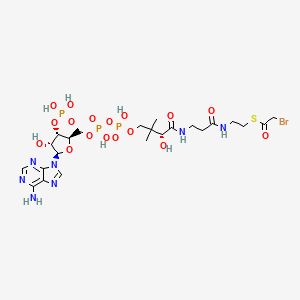

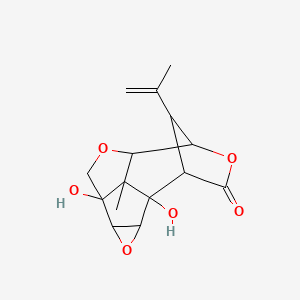

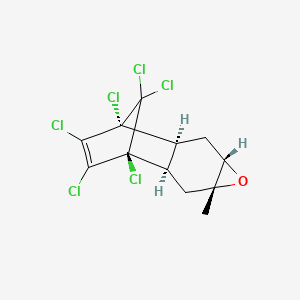

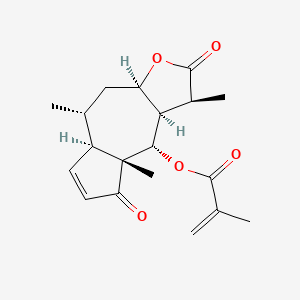

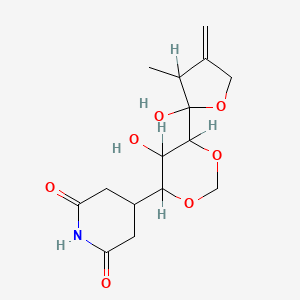

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESEVTYUVXOTC-APDQSUQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188078 | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34532-68-8 | |

| Record name | Arnicolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34532-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnicolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: this compound induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

- Apoptosis: this compound activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].

- Parthanatos: This cell death pathway is triggered by this compound through the overactivation of PARP-1 in a ROS-dependent manner [].

- Ferroptosis: this compound downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by this compound in cancer cells?

A2: Research suggests that this compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of this compound on the invasive potential of cancer cells?

A3: this compound demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of this compound been investigated in in vivo models?

A4: Yes, oral administration of this compound in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of this compound?

A5: Research suggests this compound and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which this compound is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and this compound were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that this compound has shown activity against?

A8: this compound has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)